molecular formula C11H24O4 B14383503 2-(3,3-Dipropoxypropoxy)ethan-1-ol CAS No. 89769-26-6

2-(3,3-Dipropoxypropoxy)ethan-1-ol

Cat. No.: B14383503
CAS No.: 89769-26-6
M. Wt: 220.31 g/mol
InChI Key: HEIMFVAUJCTCOP-UHFFFAOYSA-N
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Description

2-(3,3-Dipropoxypropoxy)ethan-1-ol is an organic compound that belongs to the class of alcohols It features a hydroxyl group (-OH) attached to an ethan-1-ol backbone, with two propoxy groups attached to the third carbon of the propoxy chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dipropoxypropoxy)ethan-1-ol can be achieved through several methods. One common approach involves the reaction of 3,3-dipropoxypropyl bromide with ethylene glycol in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.

Industrial Production Methods

On an industrial scale, the production of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dipropoxypropoxy)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).

    Reduction: The compound can be reduced to form corresponding alkanes using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃).

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) in an inert solvent like dichloromethane.

Major Products Formed

    Oxidation: Aldehydes or carboxylic acids.

    Reduction: Alkanes.

    Substitution: Alkyl halides.

Scientific Research Applications

2-(3,3-Dipropoxypropoxy)ethan-1-ol has several applications in scientific research:

    Chemistry: Used as a solvent or reagent in organic synthesis.

    Biology: Investigated for its potential as a bioactive compound in various biological assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-(3,3-Dipropoxypropoxy)ethan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the compound may undergo metabolic transformations that produce active metabolites, contributing to its biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Dimethoxypropoxy)ethan-1-ol: Similar structure with methoxy groups instead of propoxy groups.

    2-(3,3-Diethoxypropoxy)ethan-1-ol: Similar structure with ethoxy groups instead of propoxy groups.

    2-(3,3-Dibutoxypropoxy)ethan-1-ol: Similar structure with butoxy groups instead of propoxy groups.

Uniqueness

2-(3,3-Dipropoxypropoxy)ethan-1-ol is unique due to its specific propoxy substituents, which may confer distinct physicochemical properties and reactivity compared to its analogs. These differences can influence its solubility, boiling point, and interactions with other molecules, making it a valuable compound for various applications.

Properties

CAS No.

89769-26-6

Molecular Formula

C11H24O4

Molecular Weight

220.31 g/mol

IUPAC Name

2-(3,3-dipropoxypropoxy)ethanol

InChI

InChI=1S/C11H24O4/c1-3-7-14-11(15-8-4-2)5-9-13-10-6-12/h11-12H,3-10H2,1-2H3

InChI Key

HEIMFVAUJCTCOP-UHFFFAOYSA-N

Canonical SMILES

CCCOC(CCOCCO)OCCC

Origin of Product

United States

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